

An In-depth Technical Guide to (S)-3-Aminopiperidine Dihydrochloride Structural Analogs

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Compound of Interest

Compound Name: 3-Aminopiperidine dihydrochloride

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The (S)-3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block in a variety of therapeutic agents. Its chiral nature and conformational flexibility allow for precise interactions with biological targets, leading to potent and selective pharmacological activities. This technical guide provides a comprehensive overview of the structural analogs of (S)-**3-aminopiperidine dihydrochloride**, with a focus on their synthesis, biological activities, and mechanisms of action.

Core Applications of (S)-3-Aminopiperidine Analogs

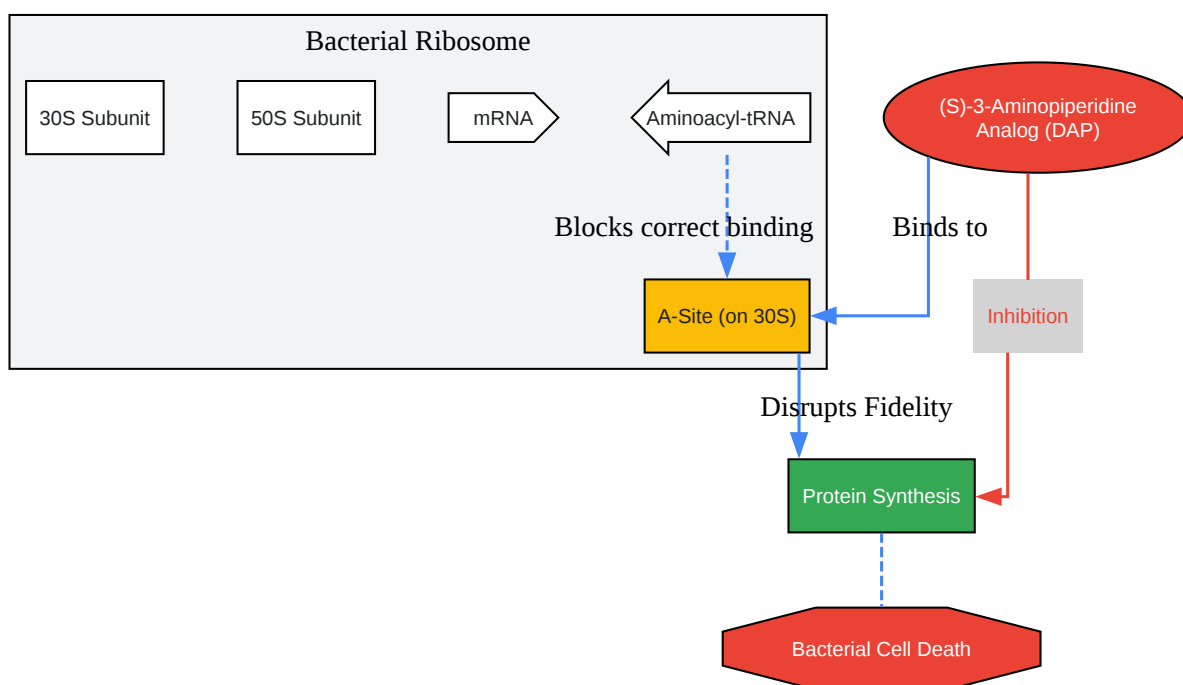
Structural analogs based on the (S)-3-aminopiperidine core have been extensively explored in two primary therapeutic areas: as antibacterial agents and as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. More recent research has also explored their potential as kinase inhibitors for oncology applications.

Antibacterial Agents: Aminoglycoside Mimetics

A significant class of (S)-3-aminopiperidine analogs, particularly cis-3,5-diaminopiperidine (DAP) derivatives, have been developed as mimics of the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics.^[1] These compounds target the bacterial ribosome, inhibiting protein synthesis and exhibiting potent antibacterial activity, especially against problematic

Gram-negative pathogens like *Pseudomonas aeruginosa*.^{[1][2]} The DAP scaffold retains the crucial cis-1,3-diamine configuration of 2-DOS, which is essential for binding to the ribosomal RNA (rRNA) decoding site (A-site).^[1]

Mechanism of Action: These analogs bind to the A-site within the 16S rRNA of the bacterial ribosome. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and ultimately causing cell death.^[3]



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References

- 1. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 2. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
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